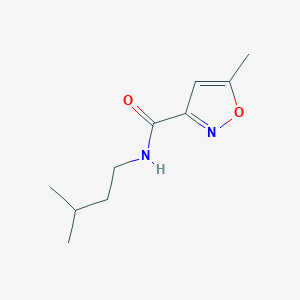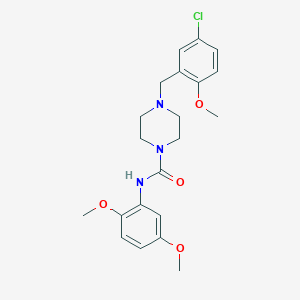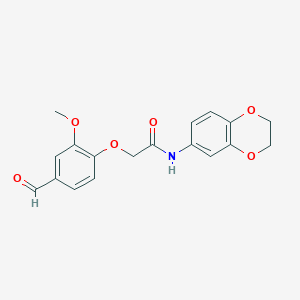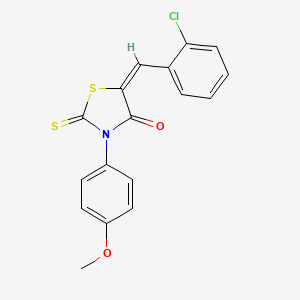![molecular formula C14H22N2O3S B4644714 1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide](/img/structure/B4644714.png)
1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide
Overview
Description
1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide is a complex organic compound that features a sulfonamide group, a morpholine ring, and a methyl-substituted phenyl group
Preparation Methods
The synthesis of 1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide typically involves multiple steps. One common synthetic route includes:
Formation of the sulfonamide group: This can be achieved by reacting methanesulfonyl chloride with an amine precursor.
Introduction of the morpholine ring: This step involves the reaction of the intermediate with morpholine under controlled conditions.
Attachment of the methyl-substituted phenyl group: This can be done through a substitution reaction where the phenyl group is introduced to the intermediate compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: The compound may be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Industry: The compound can be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the morpholine ring and phenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide include:
1-(3-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide: This compound has a methoxy group instead of a methyl group on the phenyl ring, which can alter its reactivity and binding properties.
1-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide: The presence of a chlorine atom can significantly change the compound’s electronic properties and reactivity.
1-(3-nitrophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide: The nitro group can introduce additional reactivity, particularly in reduction reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide a balance of reactivity and stability suitable for various applications.
Properties
IUPAC Name |
1-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-13-3-2-4-14(11-13)12-20(17,18)15-5-6-16-7-9-19-10-8-16/h2-4,11,15H,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXVTPYFWVDNNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4644638.png)
![(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROP-2-ENOIC ACID](/img/structure/B4644643.png)

![3-{[4-(Trifluoromethyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4644703.png)
![N-TERT-BUTYL-2-[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE](/img/structure/B4644711.png)
![(5Z)-5-{3,5-dichloro-2-[2-(4-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4644720.png)
![3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (4-NITROPHENYL) ETHER](/img/structure/B4644721.png)
![1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4644726.png)



![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4644745.png)


